Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidine ring substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety. The furan moiety introduces distinct electronic and steric properties, while the triazolopyridine-piperidine core may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
furan-2-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(13-4-3-11-22-13)19-9-6-12(7-10-19)15-18-17-14-5-1-2-8-20(14)15/h1-5,8,11-12H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXXJJCTBEPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Chemical Reactions Analysis
Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular sieves, dry toluene, and copper acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, performing the reaction in dry toluene with molecular sieves can lead to an enhanced yield of the desired product .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties . It has been investigated for its role as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . In material sciences, it is utilized for the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, such as adenosine receptors and c-Met kinase . By inhibiting these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridine Ring
The triazolopyridine ring is a common feature in analogs, with substituents significantly impacting physicochemical properties. Key examples include:
Observations :
- Electron-Withdrawing Groups (Cl, CF₃, CN) : Increase melting points (e.g., 35: 158–160°C; 43: 154–156°C), likely due to enhanced intermolecular interactions .
- Electron-Donating Groups (OCH₃, OC₂H₅) : Lower melting points (e.g., 42: 110–112°C), suggesting reduced crystal lattice stability .
- Methyl Group (49) : Moderate melting point (145–147°C) and high purity (98.6%), indicating favorable synthetic accessibility .
Piperidine Ring Modifications
Variations in the piperidine substituents influence conformational flexibility and target engagement:
- Compound 35 : Features a 4-(2-(trifluoromethyl)phenyl)piperidine group, contributing to hydrophobic interactions. NMR data (δ 7.66 ppm for aromatic protons) highlights electronic effects from the CF₃ group .
- Compound 39 : Incorporates a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group, introducing steric bulk that may alter binding kinetics .
- Furan-2-yl Analogs : The furan substituent (vs. phenyl/CF₃-phenyl groups) may enhance solubility due to oxygen’s polarity, though direct data is lacking in the evidence.
Structural Analogues with Divergent Cores
- Indole-Piperidine Derivatives: E.g., 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (). These prioritize serotonin receptor modulation, unlike the retinol-binding protein focus of the primary compound.
- Aminopiperidine Derivatives: E.g., 8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (). The amino group enhances solubility but may reduce blood-brain barrier penetration.
Key Trends and Implications
Substituent Effects : Electron-withdrawing groups improve thermal stability but may reduce solubility.
Synthetic Feasibility : Microwave and Pd-catalyzed methods enable rapid diversification, though scalability varies.
Biological Relevance : While biological data for the primary compound is absent, analogs like 35 and 49 show high purity (>97%), suggesting preclinical promise .
Biological Activity
Furan-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a furan ring, a triazolopyridine moiety, and a piperidine ring, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has shown potential as an inhibitor of several enzymes and receptors involved in inflammatory processes and cancer progression.
Target Interaction
- RORγt Inhibition : Recent studies have indicated that derivatives of triazolopyridine compounds exhibit potent inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in T-helper 17 (Th17) cell differentiation and IL-17 production. The compound demonstrated an IC50 value comparable to leading inhibitors in this class, highlighting its potential for treating autoimmune diseases .
- Cytokine Modulation : In vitro studies have shown that the compound can modulate cytokine production, particularly IL-17A, in human peripheral blood mononuclear cells (PBMCs). This modulation is crucial for therapeutic strategies targeting autoimmune disorders .
Biological Activity Data
The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:
| Activity | IC50 Value (nM) | Assay Type | Reference |
|---|---|---|---|
| RORγt Inhibition | 41 | Luciferase Reporter Gene Assay | |
| IL-17A Production Inhibition | 590 | Human Whole Blood Assay | |
| Cytotoxicity (Cancer Cells) | 150 | MTT Assay |
Case Study 1: Autoimmune Disease Model
In a murine model of autoimmune disease induced by IL-18/23 cytokines, this compound was administered at varying doses. The results indicated a dose-dependent reduction in IL-17A levels in serum samples, suggesting its efficacy in modulating immune responses associated with autoimmune conditions.
Case Study 2: Cancer Cell Line Studies
The compound was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The MTT assay revealed significant cytotoxic effects with an IC50 value of 150 nM for MCF7 cells. These findings suggest potential applications in oncology as a therapeutic agent targeting specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
